

The Biological Function of A2A Adenosine Receptor Agon'ts: A Technical Guide

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This technical guide provides an in-depth exploration of the core biological functions of A2A adenosine receptor (A2AR) agonists. Adenosine, an endogenous purine nucleoside, modulates a wide array of physiological processes primarily through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Among these, the A2A receptor has garnered significant attention as a therapeutic target due to its critical role in inflammation, immunity, cardiovascular function, and neuronal activity. This document details the signaling pathways, physiological effects, and therapeutic potential of A2AR agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

A2A Adenosine Receptor Signaling Pathways

Activation of the A2A adenosine receptor by an agonist initiates a cascade of intracellular events primarily mediated by the stimulatory G protein, Gs.[1] This coupling activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[5] A key consequence of this pathway is the inhibition of the pro-inflammatory NF-кB signaling pathway.[2][5]

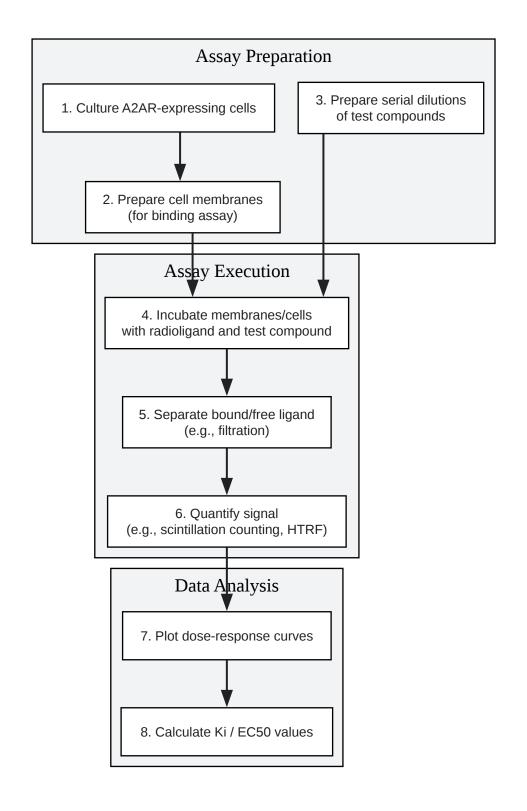
Beyond the canonical Gs-cAMP-PKA axis, A2AR activation can also engage other signaling molecules. These include the activation of Mitogen-Activated Protein Kinases (MAPKs) such as



ERK1/2, p38, and JNK, as well as the PI3K-Akt pathway.[6] These alternative pathways contribute to the diverse cellular responses mediated by A2AR agonists.







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